molecular formula C17H13N5OS2 B2410106 N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide CAS No. 690646-58-3

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B2410106
CAS No.: 690646-58-3
M. Wt: 367.45
InChI Key: MUVXKIBVBFEFFX-UHFFFAOYSA-N
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Description

“N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” is a complex organic compound that contains benzothiazole and triazole moieties . Benzothiazole and triazole are both heterocyclic compounds, which means they contain atoms of at least two different elements as members of its rings . These compounds are known for their versatile biological activities and are often used in medicinal chemistry .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . For instance, a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO can provide 2-unsubstituted benzothiazoles . Similarly, the synthesis of triazole derivatives can be achieved through various methods .


Molecular Structure Analysis

The molecular structure of “this compound” can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy and Elemental analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “this compound” can be complex and involve multiple steps . For instance, the synthesis of benzothiazoles often involves reactions with o-amino(thio)phenols and aldehydes .

Scientific Research Applications

Antimicrobial Activity

  • N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide derivatives have been synthesized and investigated for their antimicrobial activities. Studies have shown varying levels of effectiveness against various strains of bacteria and fungi, including Escherichia coli, Staphylococcus aureus, and Candida species (Özdemir et al., 2011), (Altıntop et al., 2011).

Antitumor Activity

  • Certain derivatives of this compound have been evaluated for their potential antitumor activity. They have shown considerable anticancer activity against some cancer cell lines, indicating their potential as therapeutic agents in cancer treatment (Yurttaş et al., 2015), (Ostapiuk et al., 2015).

Viral Inhibition

  • Research has also explored the use of these compounds as inhibitors against viral enzymes, such as the West Nile Virus NS2B-NS3 protease. This demonstrates their potential in developing treatments for viral infections (Samanta et al., 2013).

Synthesis and Characterization

  • Studies have been conducted on the synthesis of these compounds, characterizing their chemical structures and exploring various reactions and methods for their production. This research is foundational for understanding their properties and potential applications (Mahmood et al., 2020), (Savchenko et al., 2020).

Antibacterial and Antifungal Activities

  • Several studies have focused on evaluating the antibacterial and antifungal activities of these derivatives, with some showing promising results against a variety of microorganisms. This highlights their potential as antimicrobial agents (Maru et al., 2015), (Baviskar et al., 2013).

Future Directions

The future directions for “N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide” could involve further exploration of its biological activities and potential applications in medicinal chemistry. For instance, further studies could be conducted to understand its mechanism of action and to optimize its synthesis for potential use in drug development .

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N5OS2/c23-15(9-24-17-18-10-19-22-17)20-12-5-3-4-11(8-12)16-21-13-6-1-2-7-14(13)25-16/h1-8,10H,9H2,(H,20,23)(H,18,19,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUVXKIBVBFEFFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)CSC4=NC=NN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N5OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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